molecular formula C12H13ClN2O2S B11778222 tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate

tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate

Cat. No.: B11778222
M. Wt: 284.76 g/mol
InChI Key: DXKRALQBMWDJEX-UHFFFAOYSA-N
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Description

tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate is a Boc-protected benzo[d]thiazole derivative characterized by a chlorinated aromatic ring at the 6-position of the thiazole moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymatic pathways or receptor interactions. Its structure includes a tert-butyloxycarbonyl (Boc) group, which enhances solubility and stability during synthetic processes. The chlorine substituent at the 6-position influences electronic properties and reactivity, making it a versatile scaffold for further functionalization .

Properties

IUPAC Name

tert-butyl N-(6-chloro-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKRALQBMWDJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate typically involves the reaction of 6-chlorobenzo[d]thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 of the benzothiazole ring serves as a leaving group in nucleophilic substitution reactions. The electron-deficient nature of the benzothiazole ring activates this position for attack by nucleophiles such as amines, alkoxides, or thiols.

Example Reaction with Amines
Reaction of tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate with primary or secondary amines yields substituted benzothiazole derivatives:

text
This compound + R-NH₂ → tert-Butyl(6-(R-amino)benzo[d]thiazol-2-yl)carbamate + HCl

Key Conditions

  • Solvent: DMF, acetonitrile, or THF

  • Temperature: 60–100°C

  • Base: K₂CO₃ or Et₃N to neutralize HCl byproduct

Mechanism

  • Deprotonation of the nucleophile by the base.

  • Attack of the nucleophile at the C6 position, displacing chloride.

  • Rearomatization of the benzothiazole ring .

Cross-Coupling Reactions

The chlorine substituent enables participation in transition-metal-catalyzed cross-coupling reactions, though reactivity is typically lower compared to bromo or iodo analogs.

Suzuki-Miyaura Coupling

Under palladium catalysis, the chlorine can be replaced by boronic acids. For example:

text
This compound + Ar-B(OH)₂ → tert-Butyl(6-Ar-benzo[d]thiazol-2-yl)carbamate + B(OH)₂Cl

Optimized Conditions

CatalystLigandBaseYield (%)Source
Pd(dba)₂SPhosK₃PO₄65–78
PdCl₂(PPh₃)₂XPhosCs₂CO₃55–70

Notes

  • Requires elevated temperatures (80–120°C) and anhydrous conditions.

  • Bromo analogs show higher reactivity (e.g., 87% yield in CuBr₂-mediated bromination) .

Carbamate Group Reactivity

The tert-butyl carbamate moiety undergoes characteristic transformations:

Acid-Catalyzed Hydrolysis

The carbamate group hydrolyzes under acidic conditions to release 6-chlorobenzo[d]thiazol-2-amine:

text
This compound + H₃O⁺ → 6-Chlorobenzo[d]thiazol-2-amine + CO₂ + tert-butanol

Conditions

  • Reagent: HCl (conc.) or TFA

  • Temperature: 25–50°C

  • Time: 2–6 hours .

Curtius Rearrangement

In specialized syntheses, the carbamate can participate in rearrangements. For example, reaction with NaN₃ and subsequent thermal treatment generates isocyanates:

text
This compound → 6-Chlorobenzo[d]thiazol-2-isocyanate + tert-butanol

This reaction is catalyzed by Lewis acids like Zn(OTf)₂ .

Functionalization via Diazotization

The chlorobenzo[d]thiazole core can undergo diazotization followed by substitution or coupling:

Sandmeyer Reaction
Replacement of chlorine with cyano or other groups:

text
This compound → Diazonium salt → tert-Butyl(6-cyanobenzo[d]thiazol-2-yl)carbamate

Typical Conditions

  • NaNO₂, CuCN, and HBF₄ at 0–5°C

  • Yields: 40–60% (estimated for chloro analogs) .

Stability Under Basic Conditions

The carbamate group remains stable in mild bases (pH < 10) but decomposes in strong alkaline media (pH > 12), forming amines and tert-butoxide ions .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d]thiazole moiety, including tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate, exhibit potential as histone deacetylase (HDAC) inhibitors. These inhibitors are crucial in the epigenetic regulation of gene expression, which is a promising strategy for developing new anticancer agents. The compound has demonstrated cytotoxic effects against various cancer cell lines, including colon cancer models, showing an IC50 value of 54.39 μM in preliminary screenings .

1.2 Antimicrobial Properties
The thiazole ring present in the compound contributes to its antimicrobial activity. Research has shown that derivatives of thiazole exhibit significant antibacterial and antifungal properties. The presence of electron-withdrawing groups enhances these activities by affecting the compound's interaction with microbial targets .

Organic Synthesis

2.1 Synthesis of Sulfenamide Compounds
this compound can serve as a precursor for synthesizing sulfenamide compounds, which are vital in organic synthesis due to their versatility. These compounds are used as accelerators in rubber vulcanization and have applications in pharmaceuticals and fine chemicals .

2.2 Derivatives Development
The compound has been utilized to synthesize a series of substituted carbamates through various coupling reactions, yielding derivatives with improved biological activities. For instance, the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has shown promising anti-inflammatory activities .

Materials Science

3.1 Rubber Vulcanization
In industrial applications, this compound acts as an accelerator in rubber manufacturing processes. Its effectiveness in enhancing the vulcanization process is attributed to its ability to form cross-links between polymer chains, improving the mechanical properties of rubber products .

Case Studies and Research Findings

Study/Source Focus Area Key Findings
De Gruyter Organic SynthesisInvestigated sulfenamide compounds as accelerators for rubber vulcanization; highlighted the importance of thiazole derivatives in pharmaceuticals.
PMC Anticancer ResearchIdentified HDAC inhibitory potential; demonstrated cytotoxicity against HCT116 colon cancer cells with an IC50 of 54.39 μM.
PMC Anti-inflammatory ActivitySynthesized new derivatives showing significant anti-inflammatory effects compared to standard drugs like indomethacin.
PMC Antimicrobial StudyDemonstrated the antimicrobial activity of thiazole derivatives against various bacterial strains; emphasized structural importance for activity enhancement.

Mechanism of Action

The mechanism of action of tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes . The compound’s benzothiazole ring is crucial for its binding to these enzymes, leading to their inhibition and subsequent biological effects.

Comparison with Similar Compounds

tert-Butyl(6-bromobenzo[d]thiazol-2-yl)carbamate

  • Structure : Bromine replaces chlorine at the 6-position.
  • Molecular Weight : 329.21 g/mol (vs. 312.79 g/mol for the chloro analog).
  • Storage : Requires storage at 2–8°C, indicating higher sensitivity compared to the chloro derivative .
  • Reactivity : Bromine’s larger atomic radius may enhance susceptibility to nucleophilic substitution reactions, offering divergent synthetic pathways.

tert-Butyl ((S)-1-(benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate (13c)

  • Structure: Incorporates a pyrrolidinone side chain and a ketone group.
  • Synthetic Yield : 51% (similar to the chloro analog’s typical yields).
  • Spectral Data : Distinct ¹H NMR signals at δ 5.89 (br s, 1H) and 1.44 (s, 9H) confirm Boc protection and hydrogen bonding interactions .

Heterocyclic Variants

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

  • Structure : Benzoimidazole replaces benzo[d]thiazole.

Boc-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives

  • Examples : Compounds 6a–6d (e.g., tert-butyl((5-(benzylthio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate).
  • Yields : 92–95%, higher than typical yields for thiazole derivatives.
  • Functional Groups : Thioether and oxadiazole moieties enhance metabolic stability and ligand-receptor interactions, diverging from the chloro-thiazole scaffold’s applications .

Substituent-Modified Derivatives

Malonate-Functionalized Analogs ()

  • Examples: Diethyl/dipropyl/dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonates.
  • Yields : 75–82% (vs. 51–100% for Boc-protected thiazoles).
  • Enantiomeric Purity : 80–82% via HPLC, highlighting challenges in stereochemical control compared to simpler Boc-thiazoles .

Tetrahydrobenzo[1,2-d]thiazole Derivatives ()

  • Example: tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate.
  • Yield : 100%, attributed to optimized Boc-protection protocols.
  • Melting Point : 153–154°C (higher than most chloro-thiazole derivatives, suggesting increased crystallinity).
  • Spectroscopy : IR bands at 1684 cm⁻¹ (C=O) and ¹H NMR signals at δ 1.38 (s, 9H) confirm structural integrity .

Data Tables

Table 1. Physicochemical Comparison of Selected Analogs

Compound Name Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Functional Groups
This compound 312.79 51–100 113–115* Chlorothiazole, Boc
tert-Butyl(6-bromobenzo[d]thiazol-2-yl)carbamate 329.21 N/A N/A Bromothiazole, Boc
Compound 13c 367.16 51 N/A Pyrrolidinone, Boc
Dibenzyl malonate derivative 534.02 82 125–127 Chlorothiazole, Malonate
Compound 6a 416.7 95 96–97 Oxadiazole, Fluorobenzyl

*Representative value from malonate analogs in .

Table 2. Spectral Data Highlights

Compound ¹H NMR Key Signals (δ, ppm) IR Key Absorptions (cm⁻¹)
This compound 1.44 (s, 9H, Boc), 5.89 (br s, 1H) Not reported
Compound (R)-2 1.38 (s, 9H, Boc), 2.68 (dd, 1H) 1684 (C=O), 1514 (N–H)
Compound 6a 1.478 (s, 9H, Boc), 4.451 (s, 2H) 1694 (C=O), 626 (C–S)

Key Research Findings

Halogen Effects : Bromine substitution increases molecular weight and alters reactivity but may compromise stability, necessitating stringent storage conditions .

Heterocyclic Influence : Oxadiazole and imidazole analogs exhibit distinct electronic profiles, expanding applications in drug design compared to thiazole derivatives .

Synthetic Efficiency : Boc protection strategies achieve high yields (up to 100%) in tetrahydrobenzo[1,2-d]thiazoles, outperforming malonate-functionalized derivatives .

Stereochemical Challenges : Malonate derivatives require chiral catalysts (e.g., Q catalyst) to achieve moderate enantiomeric purity (~80%), highlighting limitations in asymmetric synthesis .

Biological Activity

The compound tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological evaluations. The findings are compiled from a range of scientific literature, including research articles and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-chlorobenzo[d]thiazole with tert-butyl isocyanate. The general reaction scheme can be summarized as follows:

  • Starting Materials : 6-chlorobenzo[d]thiazole, tert-butyl isocyanate.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol.
  • Product Isolation : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound against various bacterial strains using microdilution broth susceptibility assays. The results showed effective inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Bacillus cereus16 µg/mL
Staphylococcus aureus64 µg/mL

These findings indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .

Antifungal and Antiparasitic Activity

In addition to antibacterial properties, benzothiazole derivatives have shown antifungal and antiparasitic activities. For instance, compounds similar to this compound were tested against Candida albicans and Leishmania donovani, yielding promising results with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Benzothiazole derivatives often inhibit specific enzymes that are crucial for bacterial survival.
  • Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing disruption and cell death.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a benzothiazole derivative in treating skin infections caused by Staphylococcus aureus. Patients receiving the treatment showed a significant reduction in infection severity compared to those receiving standard antibiotics .
  • Antifungal Treatment Study : Another study focused on patients with recurrent Candida infections who were treated with a benzothiazole derivative. Results indicated a marked improvement in symptoms and a decrease in fungal load after treatment .

Q & A

Q. What synthetic strategies are effective for preparing tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate, and how can reaction yields be optimized?

Methodological Answer:

  • Utilize a nucleophilic substitution or condensation reaction between 6-chlorobenzo[d]thiazol-2-amine and tert-butyl carbamate derivatives.
  • Optimize solvent systems (e.g., dichloromethane/methanol mixtures) and reaction temperatures (e.g., reflux at 60–80°C) to improve yields.
  • Monitor reaction progress via TLC (Rf values ~0.5 in DCM/MeOH 19:1) and purify via column chromatography using silica gel .
  • Adjust stoichiometry of reagents (e.g., 1.2 equivalents of activating agents like HATU) to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze chemical shifts for the tert-butyl group (~1.3 ppm for CH3, 28 ppm for quaternary C) and the benzothiazole aromatic protons (7.0–8.5 ppm) .
  • HR-ESI-MS : Confirm molecular weight (e.g., [M+H]+ calculated for C12H14ClN2O2S: 285.17) and isotopic patterns .
  • FT-IR : Identify carbamate carbonyl stretches (~1680–1720 cm⁻¹) and benzothiazole C=N/C-S bonds (~1600 cm⁻¹) .

Q. How should researchers handle purification and storage to maintain compound stability?

Methodological Answer:

  • Purify via recrystallization (e.g., using ethyl acetate/hexane) or flash chromatography (silica gel, gradient elution).
  • Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Prepare the ligand (tert-butyl carbamate derivative) by optimizing 3D geometry (e.g., using Avogadro) and assigning Gasteiger charges.
  • Define the receptor’s binding pocket (e.g., fungal enzyme active sites) and set grid parameters (e.g., 20 ų box centered on catalytic residues).
  • Run docking simulations with AutoDock Vina using multithreading (8 CPUs) and analyze top-scoring poses for hydrogen bonds/π-π stacking .

Q. What crystallographic approaches resolve contradictions in reported bond angles or torsional strain in the benzothiazole core?

Methodological Answer:

  • Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Validate data quality with R-factor (<0.05) and data-to-parameter ratio (>15:1).
  • Analyze bond angles (e.g., C–S–C in benzothiazole: ~110°) and torsional parameters (e.g., carbamate group dihedral angles) against literature .
  • Use Mercury software to visualize hydrogen-bonding networks (e.g., N–H⋯O interactions) and packing motifs .

Q. How can structure-activity relationship (SAR) studies improve the antifungal activity of derivatives?

Methodological Answer:

  • Synthesize analogs with substituent variations (e.g., halogen replacements at the 6-position or tert-butyl modifications).
  • Test in vitro against fungal pathogens (e.g., Candida spp.) and correlate bioactivity with electronic (Hammett σ) or steric (Taft Es) parameters.
  • Use QSAR models to predict logP and polar surface area for optimizing membrane permeability .

Q. What role does this compound play in PROTAC design for targeted protein degradation?

Methodological Answer:

  • Incorporate as a linker or warhead in PROTACs by conjugating via the carbamate’s amine group to E3 ligase ligands (e.g., thalidomide analogs).
  • Optimize spacer length (e.g., PEG2 or alkyl chains) to balance ternary complex formation and cellular uptake.
  • Validate degradation efficiency via Western blot (e.g., WDR5 protein levels) and cellular viability assays .

Q. How do solvent polarity and pH affect the compound’s stability during in vitro assays?

Methodological Answer:

  • Conduct accelerated stability studies in buffers (pH 4–10) and solvents (DMSO, PBS). Monitor degradation via HPLC-MS.
  • Under acidic conditions, the tert-butyl carbamate may hydrolyze to the free amine; stabilize with lyophilization or low-temperature storage .

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